3-甲基己醛
描述
3-Methylhexanal is a saturated fatty aldehyde.
科学研究应用
分析化学
3-甲基己醛可用作分析标准,用于测定各种样品中的分析物 . 可以使用各种色谱技术检测和定量生物样品、食品和其它物质中的 3-甲基己醛 .
食品科学
在食品科学领域,3-甲基己醛通常因其在多种食品的香气和风味方面发挥的作用而受到研究。 它是某些食品中发现的挥发性有机化合物之一 .
作用机制
Target of Action
3-Methylhexanal, also known as Hexanal, 3-methyl-, is a saturated fatty aldehyde .
Mode of Action
As a fatty aldehyde, it may participate in various biochemical reactions, potentially influencing cellular processes .
Pharmacokinetics
Its physicochemical properties such as density (approximately 080-084 g/mL ) can influence its bioavailability.
Result of Action
As a fatty aldehyde, it may interact with various cellular components, potentially influencing cell function .
Action Environment
The action, efficacy, and stability of 3-Methylhexanal can be influenced by various environmental factors. For instance, it is a flammable liquid and can pose a risk of fire and explosion when exposed to open flames, high temperatures, or oxidizing agents . Therefore, appropriate storage and handling measures should be taken to ensure safety .
属性
IUPAC Name |
3-methylhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJUABCTGCNBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864879 | |
Record name | 3-Methylhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow clear liquid; Sweet green aroma | |
Record name | 3-Methylhexanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol) | |
Record name | 3-Methylhexanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.800-0.805 | |
Record name | 3-Methylhexanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
19269-28-4 | |
Record name | 3-Methylhexanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19269-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylhexanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019269284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanal, 3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLHEXANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUF7U8UTGI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methylhexanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Hexanal, 3-methyl- in food science?
A1: Hexanal, 3-methyl- is a volatile compound that contributes to the aroma profile of various foods. It's been identified as a key aroma compound in fermented products like panela cheese [] and pumpkin juice []. Its presence and concentration can significantly influence the sensory perception and consumer acceptance of these foods.
Q2: Is there a connection between Hexanal, 3-methyl- and the sensory quality of cold-pressed rapeseed oil?
A2: While Hexanal, 3-methyl- wasn't specifically highlighted in the rapeseed oil study [], the research emphasizes the importance of volatile compounds, including aldehydes like hexanal, in shaping the overall aroma profile of the oil. These compounds, along with other factors like phenolic acids and antioxidant activity, contribute to the distinct sensory characteristics that differentiate cold-pressed rapeseed oil from refined versions and other oils like olive oil.
Q3: Can electronic noses be used to detect sensory defects in virgin olive oil based on volatile compounds like Hexanal, 3-methyl-?
A3: Research suggests that currently, electronic noses coupled with static headspace analysis are not effective in detecting sensory defects in virgin olive oil []. This is partly because the static headspace method doesn't capture sufficient amounts of key aroma compounds like Hexanal, 3-methyl- and others, which contribute to both desirable and undesirable sensory attributes in olive oil.
Q4: How does the concentration of Hexanal, 3-methyl- and other volatiles change during food fermentation processes?
A4: Research on pumpkin juice fermentation [] indicates that the concentration and profile of volatile compounds, including Hexanal, 3-methyl-, can change significantly depending on the fermentation method (lactic acid, yeast, or mixed culture). These changes in volatile composition contribute to the distinct aroma profiles developed in the fermented products.
Q5: Beyond its presence in food, is there any research on the physicochemical properties of Hexanal, 3-methyl-?
A5: Yes, a study [] specifically investigated the physicochemical properties of Hexanal, 3-methyl-, providing valuable data on its vapor pressures, liquid densities, liquid heat capacities, and ideal gas thermodynamic properties. This information is crucial for understanding its behavior and applications in various scientific and industrial contexts.
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